molecular formula C25H31F3N2O2S B8666295 2-Trifluoromethyl-10-(3-(4-(1,2-dimethyl-2-hydroxyethoxy)piperidino)propyl)phenothiazine CAS No. 40255-60-5

2-Trifluoromethyl-10-(3-(4-(1,2-dimethyl-2-hydroxyethoxy)piperidino)propyl)phenothiazine

Cat. No. B8666295
CAS RN: 40255-60-5
M. Wt: 480.6 g/mol
InChI Key: DYENOPPOORXARE-UHFFFAOYSA-N
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Description

2-Trifluoromethyl-10-(3-(4-(1,2-dimethyl-2-hydroxyethoxy)piperidino)propyl)phenothiazine is a useful research compound. Its molecular formula is C25H31F3N2O2S and its molecular weight is 480.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Trifluoromethyl-10-(3-(4-(1,2-dimethyl-2-hydroxyethoxy)piperidino)propyl)phenothiazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Trifluoromethyl-10-(3-(4-(1,2-dimethyl-2-hydroxyethoxy)piperidino)propyl)phenothiazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

40255-60-5

Product Name

2-Trifluoromethyl-10-(3-(4-(1,2-dimethyl-2-hydroxyethoxy)piperidino)propyl)phenothiazine

Molecular Formula

C25H31F3N2O2S

Molecular Weight

480.6 g/mol

IUPAC Name

3-[1-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperidin-4-yl]oxybutan-2-ol

InChI

InChI=1S/C25H31F3N2O2S/c1-17(31)18(2)32-20-10-14-29(15-11-20)12-5-13-30-21-6-3-4-7-23(21)33-24-9-8-19(16-22(24)30)25(26,27)28/h3-4,6-9,16-18,20,31H,5,10-15H2,1-2H3

InChI Key

DYENOPPOORXARE-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

22.5 g (0.15 mole) of sodium iodide were added to a solution of 51.5 g (0.15 mole) of 10-(3-chloropropyl)-2-trifluoromethyl-phenothiazine in 400 ml of methyl ethyl ketone followed by the addition of 15.2 g (0.15 mole) of triethylamine and then 26 g (0.15 mole) of 1,2-dimethyl-2-(4-piperidyloxy)-ethanol. The mixture was then refluxed for 20 hours and after cooling, the precipitate formed was removed by vacuum filtration. The filtrate was evaporated to dryness and the oil residue was chromatographed over 1 kg of neutral alumina. Elution with ethyl acetate gave 34.5 g (48% yield) of 2-trifluoromethyl-10-[3-(4-[1,2-dimethyl-2-hydroxyethoxy]-piperidino)-propyl]-phenothiazine in the form of a clear amber oil.
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22.5 g
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reactant
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51.5 g
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400 mL
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15.2 g
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1,2-dimethyl-2-(4-piperidyloxy)-ethanol
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26 g
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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CC(O)C(C)OC1CCNCC1
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